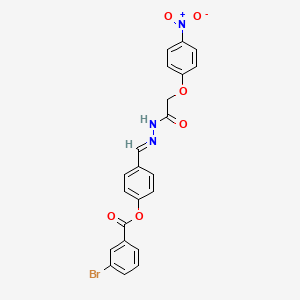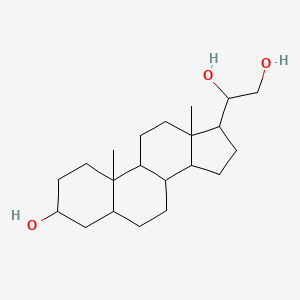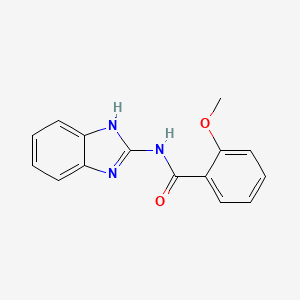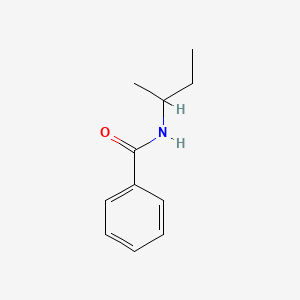
2,4-Dibromo-6-((3-chloro-2-methyl-phenylimino)-methyl)-phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dibromo-6-((3-chloro-2-methyl-phenylimino)-methyl)-phenol is an organic compound that belongs to the class of halogenated phenols. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agrochemicals, and materials science. The presence of bromine, chlorine, and phenyl groups in its structure suggests potential biological activity and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-6-((3-chloro-2-methyl-phenylimino)-methyl)-phenol typically involves multi-step organic reactions. A common synthetic route might include:
Bromination: Introduction of bromine atoms to the phenol ring.
Schiff Base Formation: Reaction of 3-chloro-2-methyl-aniline with a suitable aldehyde to form the imine (Schiff base).
Coupling Reaction: Coupling of the brominated phenol with the Schiff base under specific conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to achieve high yield and purity. This might include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.
Reduction: Reduction reactions could lead to the removal of halogen atoms or reduction of the imine group.
Substitution: Halogen atoms in the compound can be substituted by other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alkoxides.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while substitution reactions could produce a range of halogenated derivatives.
科学的研究の応用
2,4-Dibromo-6-((3-chloro-2-methyl-phenylimino)-methyl)-phenol could have several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs due to its halogenated structure.
Biological Studies: Investigation of its biological activity, including antimicrobial or anticancer properties.
Materials Science: Use in the synthesis of novel materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 2,4-Dibromo-6-((3-chloro-2-methyl-phenylimino)-methyl)-phenol would depend on its specific interactions with biological targets. Potential mechanisms might include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interaction with cellular receptors, leading to changes in cell signaling pathways.
DNA Interaction: Binding to DNA and affecting gene expression or replication.
類似化合物との比較
Similar Compounds
- 2,4-Dibromo-6-((2-chloro-phenylimino)-methyl)-phenol
- 2,4-Dibromo-6-((4-chloro-2-methyl-phenylimino)-methyl)-phenol
- 2,4-Dichloro-6-((3-chloro-2-methyl-phenylimino)-methyl)-phenol
Uniqueness
The uniqueness of 2,4-Dibromo-6-((3-chloro-2-methyl-phenylimino)-methyl)-phenol lies in its specific halogenation pattern and the presence of the imine group, which may confer distinct chemical and biological properties compared to similar compounds.
特性
分子式 |
C14H10Br2ClNO |
|---|---|
分子量 |
403.49 g/mol |
IUPAC名 |
2,4-dibromo-6-[(3-chloro-2-methylphenyl)iminomethyl]phenol |
InChI |
InChI=1S/C14H10Br2ClNO/c1-8-12(17)3-2-4-13(8)18-7-9-5-10(15)6-11(16)14(9)19/h2-7,19H,1H3 |
InChIキー |
ISOXAQLFOKUISJ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC=C1Cl)N=CC2=C(C(=CC(=C2)Br)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N'-[(E)-(4-hydroxyphenyl)methylidene]-2-(1-naphthyloxy)acetohydrazide](/img/structure/B11991695.png)
![7-[(4-Chlorophenyl)methyl]-3-methyl-8-methylsulfanylpurine-2,6-dione](/img/structure/B11991700.png)

![4-((E)-{[3-(trifluoromethyl)phenyl]imino}methyl)phenyl (2E)-3-(4-methylphenyl)-2-propenoate](/img/structure/B11991718.png)









